2H-pyran-6-amine
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Overview
Description
2H-pyran-6-amine is a heterocyclic compound featuring a six-membered ring with one oxygen atom and an amino group attached to the sixth carbon. This compound is part of the broader class of pyrans, which are known for their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-pyran-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxa-6π-electrocyclization of dienones, which forms the pyran ring structure . This reaction often requires a catalyst and specific temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2H-pyran-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyran oxides, while substitution reactions can produce a wide range of amino-substituted pyran derivatives .
Scientific Research Applications
2H-pyran-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2H-pyran-6-amine exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways . These interactions can modulate enzyme activities, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2H-pyrone: Another six-membered ring compound with an oxygen atom, but without the amino group.
2H-chromene: A fused aromatic ring system with similar structural features but different chemical properties.
Uniqueness
2H-pyran-6-amine is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to other pyran derivatives .
Properties
IUPAC Name |
2H-pyran-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-5-3-1-2-4-7-5/h1-3H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZFKEOPGMTKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C(O1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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